molecular formula C21H18N4O4S2 B2757181 N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-53-9

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2757181
CAS RN: 686771-53-9
M. Wt: 454.52
InChI Key: QGSQTHHVABSESN-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and its analogues have been studied for their potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell proliferation. These compounds are synthesized aiming at dual inhibition to enhance anticancer efficacy. The 4-nitrophenyl analogue demonstrated significant potency in inhibiting both human TS and DHFR, indicating the potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).

Antimicrobial and Analgesic Activities

Pyrimidine derivatives, including structures similar to N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have been evaluated for their antimicrobial and analgesic activities. These compounds show potential in treating infections and pain, further highlighting the versatility of the pyrimidine scaffold in medicinal chemistry applications (Sondhi et al., 2009).

Synthesis and Characterization of N-Heteroaryl Derivatives

Research on the synthesis and characterization of new compounds derived from thieno[d]pyrimidines, closely related to the chemical structure , has led to the formation of various derivatives with potential pharmacological activities. These studies provide insights into the synthetic routes and the chemical behavior of such compounds, enabling the development of novel therapeutic agents (El Azab & Elkanzi, 2014).

Antioxidant Activity

The synthesis and evaluation of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides have shown that these compounds possess significant antioxidant activity. This suggests their potential use in conditions where oxidative stress plays a role, contributing to the understanding of the therapeutic potential of pyrimidinyl derivatives in oxidative stress-related diseases (Dhakhda et al., 2021).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-13-2-6-15(7-3-13)24-20(27)19-17(10-11-30-19)23-21(24)31-12-18(26)22-14-4-8-16(9-5-14)25(28)29/h2-9H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSQTHHVABSESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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